molecular formula C4H4ClN3 B041553 2-Amino-3-chloropyrazine CAS No. 6863-73-6

2-Amino-3-chloropyrazine

Cat. No. B041553
Key on ui cas rn: 6863-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
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Patent
US04609659

Procedure details

To a mechanically stirred solution of 3.9 g (0.05 mol) dimethyl sulfoxide in 30 ml dry methylene chloride at -78° under nitrogen is added 13.1 g (0.046 mol) trifluoromethanesulfonic anhydride dropwise to afford a white precipitate. To this is added a solution of 5.0 g (0.039 mol) 2-amino-3-chloropyrazine (1) in 30 ml methylene chloride/15 ml dimethyl sulfoxide and the resulting solution is stirred at -78° for 2 hours and at -55° for 1 hour. The reaction mixture is then quenched with 50 ml of 5% aqueous sodium bicarbonate solution and stirred at -5° for 5 minutes. The reaction mixture is diluted with 200 ml methylene chloride and the phases are separated. The aqueous phase is extracted with 250 ml methylene chloride and the combined organic phases are washed with 3×75 ml portions of water and dried over anhydrous sodium sulfate. The solvent is removed from the rotary evaporator to give 5.8 g (79%) of 2 as yellow crystals, m.p. 106°-108°.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:4])=O.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[NH2:20][C:21]1[C:26]([Cl:27])=[N:25][CH:24]=[CH:23][N:22]=1>C(Cl)Cl>[CH3:1][S:2]([CH3:4])=[N:20][C:21]1[C:26]([Cl:27])=[N:25][CH:24]=[CH:23][N:22]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
13.1 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CN=C1Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution is stirred at -78° for 2 hours and at -55° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a white precipitate
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then quenched with 50 ml of 5% aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred at -5° for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with 200 ml methylene chloride
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 250 ml methylene chloride
WASH
Type
WASH
Details
the combined organic phases are washed with 3×75 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=NC1=NC=CN=C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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